4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate
Overview
Description
4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate is a complex organic compound with the molecular formula C40H28BF4O2+. It is known for its unique structure, which includes two pyrylium rings connected by a phenylene bridge. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
The synthesis of 4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate typically involves the reaction of 2,6-diphenylpyrylium salts with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of dihydropyrylium derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate involves its interaction with various molecular targets. The pyrylium rings can participate in electron transfer processes, making this compound useful in photochemical and electrochemical applications. The phenylene bridge provides structural rigidity, which can influence the overall reactivity and stability of the compound .
Comparison with Similar Compounds
4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate can be compared with other similar compounds such as:
4,4’-Bipyridine: This compound also contains a phenylene bridge but with pyridine rings instead of pyrylium rings.
4,4’-Diaminodiphenylmethane: This compound has a similar phenylene bridge but with amine groups, making it useful in polymer chemistry.
The uniqueness of 4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate lies in its combination of pyrylium rings and a phenylene bridge, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-[4-(2,6-diphenylpyrylium-4-yl)phenyl]-2,6-diphenylpyrylium;ditetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28O2.2BF4/c1-5-13-31(14-6-1)37-25-35(26-38(41-37)32-15-7-2-8-16-32)29-21-23-30(24-22-29)36-27-39(33-17-9-3-10-18-33)42-40(28-36)34-19-11-4-12-20-34;2*2-1(3,4)5/h1-28H;;/q+2;2*-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPSANLCOHJZAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=[O+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28B2F8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54620-09-6 | |
Record name | 1,4-PHENYLENE-4,4'-BIS(2,6-DIPHENYL-4-PYRYLIUM TETRAFLUOROBORATE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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